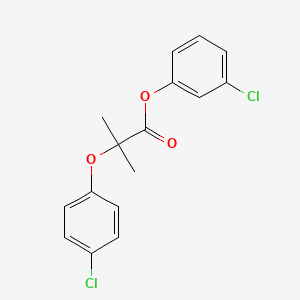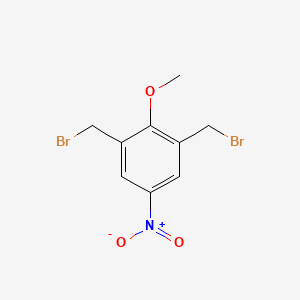
3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of chlorophenyl esters. This compound is characterized by the presence of two chlorophenyl groups and a propanoate ester linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of 3-chlorophenol with 4-chlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) to generate the phenoxy ion, which then reacts with the acid to form the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorophenyl carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products
Oxidation: Chlorophenyl carboxylic acids.
Reduction: Chlorophenyl alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar structure but lacks the ester linkage.
4-Chlorophenylacetic acid: Contains a chlorophenyl group but differs in the side chain structure.
Uniqueness
3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its dual chlorophenyl groups and ester linkage, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
61887-19-2 |
|---|---|
Molecular Formula |
C16H14Cl2O3 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
(3-chlorophenyl) 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H14Cl2O3/c1-16(2,21-13-8-6-11(17)7-9-13)15(19)20-14-5-3-4-12(18)10-14/h3-10H,1-2H3 |
InChI Key |
HHRCGTOTZFWYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl diethylsulfamate](/img/structure/B14555104.png)
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14555111.png)
![6-Methylbicyclo[3.2.0]hepta-1,6-diene](/img/structure/B14555115.png)


![Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate](/img/structure/B14555136.png)





![Methyl 4-[2-oxo-6-(phenoxymethyl)morpholin-4-yl]benzoate](/img/structure/B14555188.png)


